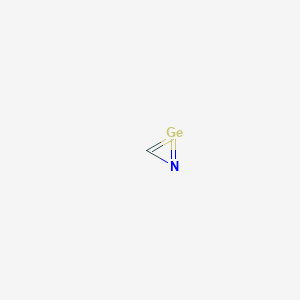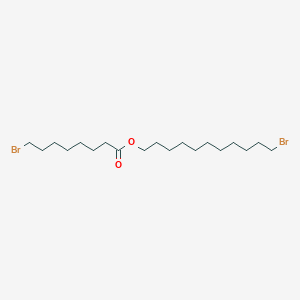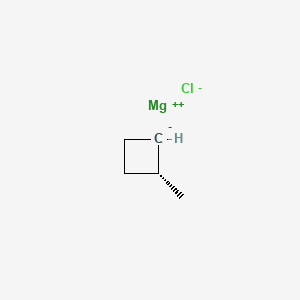
magnesium;methylcyclobutane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium methylcyclobutane chloride is a compound that consists of magnesium, methylcyclobutane, and chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium methylcyclobutane chloride typically involves the reaction of methylcyclobutane with magnesium chloride under specific conditions. One common method is the Grignard reaction, where methylcyclobutane is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent, which is then treated with a suitable chloride source to yield magnesium methylcyclobutane chloride .
Industrial Production Methods
Industrial production of magnesium chloride often involves the electrolysis of magnesium chloride brine, which is obtained from seawater or mineral sources. The purified magnesium chloride is then reacted with methylcyclobutane under controlled conditions to produce magnesium methylcyclobutane chloride .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium methylcyclobutane chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce hydrocarbons .
Applications De Recherche Scientifique
Magnesium methylcyclobutane chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Biochemistry: It is used in studies related to enzyme catalysis and metabolic pathways.
Mécanisme D'action
The mechanism of action of magnesium methylcyclobutane chloride involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organomagnesium halides such as magnesium ethylcyclobutane chloride and magnesium propylcyclobutane chloride .
Uniqueness
Magnesium methylcyclobutane chloride is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its methylcyclobutane moiety provides steric hindrance, influencing the compound’s behavior in various reactions compared to its analogs .
Propriétés
Numéro CAS |
820222-33-1 |
|---|---|
Formule moléculaire |
C5H9ClMg |
Poids moléculaire |
128.88 g/mol |
Nom IUPAC |
magnesium;methylcyclobutane;chloride |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-5-3-2-4-5;;/h3,5H,2,4H2,1H3;1H;/q-1;;+2/p-1/t5-;;/m0../s1 |
Clé InChI |
YIPRMQBBSCOJCL-XRIGFGBMSA-M |
SMILES isomérique |
C[C@@H]1CC[CH-]1.[Mg+2].[Cl-] |
SMILES canonique |
CC1CC[CH-]1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methylbutan-2-YL)disulfanyl]octane](/img/structure/B12526397.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-](/img/structure/B12526400.png)
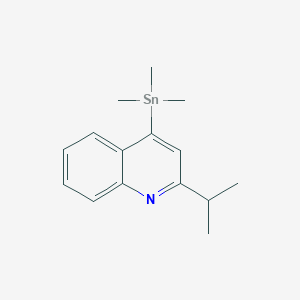
![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)
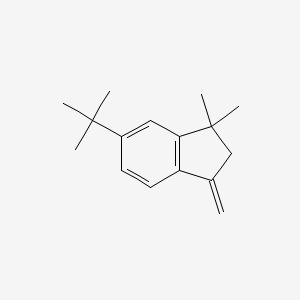
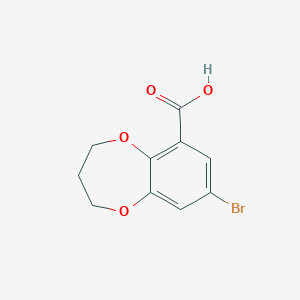
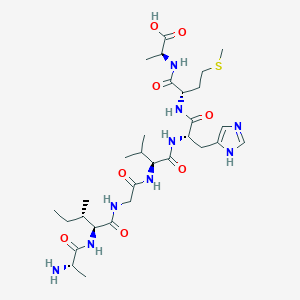
![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)
![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)
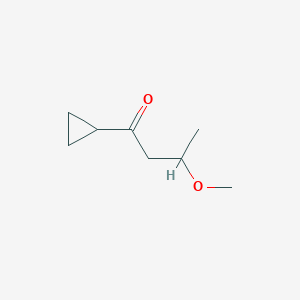
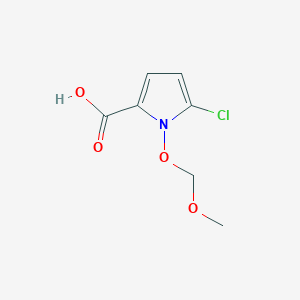
![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
